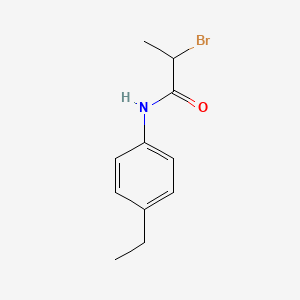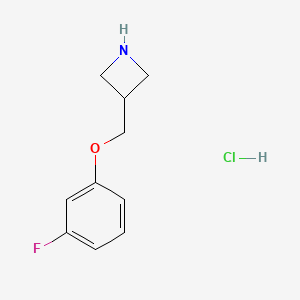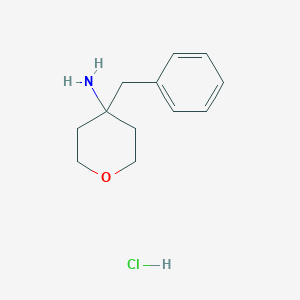
4-(4-Iodophenoxy)-1-methylpiperidine
概要
説明
“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .
Physical And Chemical Properties Analysis
It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
科学的研究の応用
Optical Sensor Applications
The derivatives of 4-(4-Iodophenoxy)-1-methylpiperidine, specifically those containing aromatic rings with long alkyl groups, have been utilized in the synthesis of carbazole derivative polymers. These polymers are significant in the development of optical sensors due to their interaction with 3,4-bis(4-iodophenoxy) thiophene and subsequent polymerization using FeCl3 oxidant .
Biomedical Imaging
Polyphosphazenes that incorporate 4-iodophenoxy side groups, along with non-iodinated amino acid ester co-substituent groups, have been synthesized for use in biomedical imaging. These compounds exhibit a high X-ray cross section, making them valuable in enhancing the contrast in imaging applications .
Safety and Hazards
The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.
作用機序
- Specifically, Group III mGlu receptors are primarily localized on presynaptic terminals. They act as both auto- and hetero-receptors, inhibiting the release of neurotransmitters .
- Activation of Group III mGlu receptors leads to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Biochemical Pathways
特性
IUPAC Name |
4-(4-iodophenoxy)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROETWRYEPPEZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenoxy)-1-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)




![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)

